(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid
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Overview
Description
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is a heterocyclic compound that contains a benzothiadiazole ring fused with an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
this compound interacts with its targets through a process known as static quenching . This is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the fluorescence of PAAs. The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching .
Pharmacokinetics
The compound exhibits high stability, which may contribute to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induction of cell apoptosis .
Action Environment
The compound exhibits high stability and good biocompatibility , suggesting that it may be resistant to various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid typically involves the reaction of benzothiadiazole derivatives with acetic acid or its derivatives. One common method includes the substitution reaction of benzothiadiazole with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and the use of more efficient catalysts to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.
Benzo[c][1,2,5]thiadiazole: Lacks the acetic acid moiety but shares the benzothiadiazole core.
Uniqueness
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is unique due to the presence of both the benzothiadiazole ring and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yloxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGWXPPBJHAPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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